molecular formula C9H14N2 B2951124 1-N,1-N,2-trimethylbenzene-1,3-diamine CAS No. 36714-85-9

1-N,1-N,2-trimethylbenzene-1,3-diamine

Cat. No.: B2951124
CAS No.: 36714-85-9
M. Wt: 150.225
InChI Key: QYPPUFQYPQBDPR-UHFFFAOYSA-N
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Description

1-N,1-N,2-trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, featuring two amino groups and three methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N,1-N,2-trimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of 1,3-diaminobenzene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N,2-trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

1-N,1-N,2-trimethylbenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-N,1-N,2-trimethylbenzene-1,3-diamine stands out due to its specific arrangement of methyl and amino groups, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-N,3-N,2-trimethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPPUFQYPQBDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36714-85-9
Record name 1-N,1-N,2-trimethylbenzene-1,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

73 g of N,N-dimethyl-2-methyl-3-nitroaniline are dissolved in 800 ml of methanol and hydrogenated at 20° C. under 5 bar of hydrogen using Raney nickel as catalyst. 57 g of 3-dimethylamino-2-methylaniline are obtained.
Quantity
73 g
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reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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